9-(4-Tert-butylphenyl)-9H-fluorene is an organic compound characterized by its unique structure, which consists of a fluorene backbone substituted with a tert-butylphenyl group at the 9-position. The molecular formula of this compound is CH, and it has gained attention in various fields due to its interesting electronic and optical properties. The presence of the bulky tert-butyl group contributes to its steric hindrance, influencing its reactivity and stability compared to other fluorene derivatives.
Several methods have been developed for synthesizing 9-(4-Tert-butylphenyl)-9H-fluorene:
The applications of 9-(4-Tert-butylphenyl)-9H-fluorene are primarily found in materials science and organic electronics:
Several compounds share structural similarities with 9-(4-Tert-butylphenyl)-9H-fluorene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 9H-Fluorene | Base structure without substitutions | Simple aromatic hydrocarbon |
| 2,7-Bis(4-tert-butylphenyl)-9H-fluorene | Two tert-butylphenyl groups at positions 2 and 7 | Increased steric hindrance and potential for aggregation |
| 9-(o-tert-Butylphenyl)-9H-fluorene | Tert-butyl group at the ortho position | Different steric effects compared to para position |
| 9-(4-Methylphenyl)-9H-fluorene | Methyl group instead of tert-butyl | Lower steric hindrance leading to different reactivity |
The uniqueness of 9-(4-Tert-butylphenyl)-9H-fluorene lies in its balance between steric hindrance provided by the tert-butyl group and its electronic properties derived from the fluorene structure. This balance influences its reactivity and suitability for various applications compared to other similar compounds.